molecular formula C23H34O5 B15144528 Treprostinil-d4

Treprostinil-d4

Cat. No.: B15144528
M. Wt: 394.5 g/mol
InChI Key: PAJMKGZZBBTTOY-ADGJBYSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of treprostinil involves several key steps, including a Claisen rearrangement and a catalytic Pauson–Khand reaction The Claisen rearrangement is performed in a plug flow reactor, which improves yields and selectivity The Pauson–Khand reaction is carried out under catalytic conditions with cobalt carbonyl and carbon monoxideThe synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a 14% overall yield .

Industrial Production Methods

Industrial production of treprostinil typically involves continuous subcutaneous or intravenous infusion . The compound is supplied in various concentrations, such as 1 mg/mL, 2.5 mg/mL, 5 mg/mL, and 10 mg/mL solutions for infusion . The production process is closely monitored to ensure the quality and consistency of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Treprostinil-d4 is unique due to its enhanced metabolic stability and pharmacokinetic properties, which are attributed to the replacement of hydrogen atoms with deuterium . This makes it a valuable compound for long-term treatment and research applications.

Properties

Molecular Formula

C23H34O5

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-1,2,3,3-tetradeuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-3a,4,9,9a-tetrahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i13D2,18D,21D

InChI Key

PAJMKGZZBBTTOY-ADGJBYSCSA-N

Isomeric SMILES

[2H][C@]1([C@H]2CC3=C(C[C@H]2C([C@@]1([2H])O)([2H])[2H])C(=CC=C3)OCC(=O)O)CC[C@H](CCCCC)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Origin of Product

United States

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